N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. The compound likely contains a bithiophene unit, which is a type of organic compound with a structure based on two thiophene rings .
Synthesis Analysis
The synthesis of similar compounds often involves polymerization reactions. For instance, 2,2’-bithiophene and thieno[3,2-b]thiophene have been polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymers .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The bithiophene unit, for example, is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, bithiophene and thienothiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Scientific Research Applications
Synthesis and Characterization
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide and its derivatives have been synthesized and characterized in various studies. For example, a study reported the synthesis and characterization of related benzothiazole compounds, highlighting the importance of spectroscopic techniques in confirming compound structures (Sarkar, 2017).
Photo-Physical Properties
Research has focused on the photo-physical properties of benzothiazole derivatives. A study investigated the effects of solvent polarity on the absorption-emission properties of such compounds, revealing their potential in fluorescence applications (Padalkar et al., 2011).
Reactivity and Transformations
The reactivity of benzothiazole compounds has been extensively studied. For instance, research on the synthesis and reactivity of related compounds highlighted various electrophilic substitution reactions, demonstrating their versatility in chemical transformations (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal activities of benzothiazole derivatives. For instance, research on novel benzothiazole compounds reported promising antibacterial and antifungal properties, underscoring their potential in developing new antimicrobial agents (Patel et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS3/c21-18(12-1-3-15-17(9-12)23-11-20-15)19-7-5-14-2-4-16(24-14)13-6-8-22-10-13/h1-4,6,8-11H,5,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPNJFITEZZXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCC3=CC=C(S3)C4=CSC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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